![molecular formula C8H6ClN3O B3030569 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920966-13-8](/img/structure/B3030569.png)

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Descripción general

Descripción

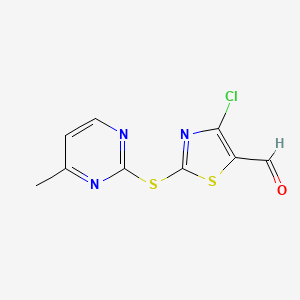

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a chemical compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a pyrrolopyridine core, a chloro substituent, and a carboxamide group, which can be involved in various chemical reactions and interactions.

Synthesis Analysis

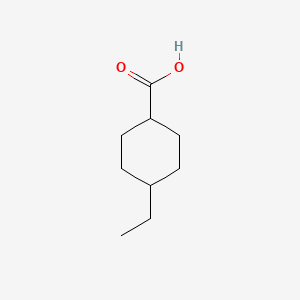

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, a synthesis of 5-carboxamidopyrrolo[3,2-b]pyridine was achieved in a four-step process starting from pyrrolo[3,2-b]pyridine, with an overall yield of 45% . Although this synthesis does not directly pertain to this compound, it provides insight into the synthetic strategies that could be applied to similar compounds. Additionally, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from 4-chloropyridine-2-carboxylic acid methyl ester has been described, which involves chlorination and esterification steps . These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques. For example, the structures of synthesized N-alkyl-4-chloro-2-pyridine carboxamides were confirmed by IR, 1H NMR, and ESI-MS . These techniques are essential for determining the molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds with a pyrrolopyridine core has been explored in various functionalization reactions. An experimental study reported the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with 2,3-diaminopyridine, and the reaction mechanism was examined theoretically . Although this study does not directly involve this compound, it provides valuable information on the types of chemical reactions that such heterocyclic compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated, providing insights into their stability and behavior. For instance, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were prepared and characterized, revealing differences in their thermal behavior and spectroscopic properties . Such studies are crucial for understanding the properties of this compound and predicting its behavior in various environments.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound of interest in the field of medicinal chemistry. It has been studied for its synthesis and structural properties. For instance, one study described the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent inhibitors of Phosphodiesterase 4B (PDE4B), highlighting the relevance of such compounds in drug discovery and development (Vadukoot et al., 2020). Another research focused on the experimental and theoretical studies on the functionalization reactions of similar compounds, providing insights into their chemical behavior and potential applications (Yıldırım et al., 2005).

Potential Therapeutic Applications

The compound has shown promise in various therapeutic applications. A study demonstrated its use in synthesizing pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which exhibited significant antitubercular and antibacterial activities (Bodige et al., 2019). Furthermore, the discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel allosteric mGluR5 antagonists suggests the potential of related compounds in treating central nervous system (CNS) diseases (Koller et al., 2012).

Chemical Synthesis and Modification

Various studies have focused on the synthesis and modification of this compound. For example, the synthesis of N-Alkyl-4-chloro-2-pyridine carboxamides was reported, which is crucial for understanding the compound's potential applications in chemical synthesis (Qing-cai, 2011). The reaction of thieno[2,3-b]pyridines with sodium hypochlorite, leading to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, also illustrates the compound's versatility in chemical reactions (Stroganova et al., 2019).

Advanced Chemical Studies and Applications

Advanced chemical studies have further explored the properties and applications of this compound. For instance, research into the electronic structure and topological features of 4-chloro-1H-pyrrolo[2,3-b]pyridine has provided detailed insights into its charge density distribution, which is crucial for understanding its potential in various chemical and pharmaceutical applications (Hazra et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play a crucial role in cell proliferation, differentiation, and angiogenesis, making them significant targets in cancer therapy .

Mode of Action

This compound interacts with its targets (FGFRs) by inhibiting their activity . This inhibition disrupts the normal signaling pathways of the FGFRs, leading to changes in cellular processes such as cell proliferation .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Under normal conditions, FGFRs activate signal transducers and activators of transcription proteins (STATs) in the cytoplasm . The inhibition of fgfrs by this compound disrupts this process, affecting downstream effects such as gene transcription and cytokine-responsive gene expression .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting FGFRs, the compound disrupts cell signaling pathways, leading to these effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored under inert gas . Other factors such as pH, temperature, and presence of other molecules can also affect the compound’s action.

Propiedades

IUPAC Name |

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13/h1-3H,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUZOZOEDPTJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736048 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920966-13-8 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

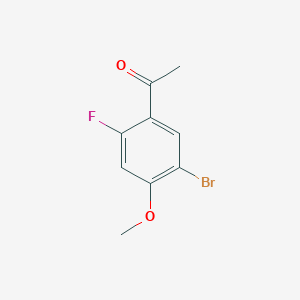

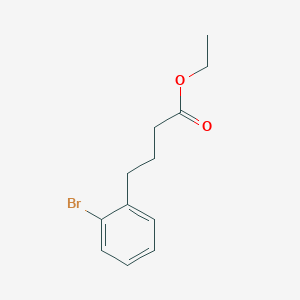

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3030494.png)

![(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3030497.png)

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)

![5-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3030506.png)